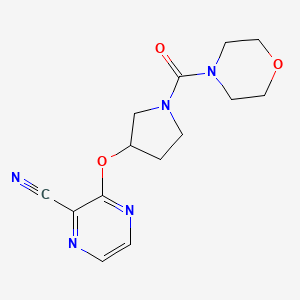

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(morpholine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c15-9-12-13(17-3-2-16-12)22-11-1-4-19(10-11)14(20)18-5-7-21-8-6-18/h2-3,11H,1,4-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICSUNSKTCQATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic amines.

Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrrolidine ring.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized through condensation reactions involving diamines and diketones or through cyclization of appropriate precursors.

Coupling Reactions: The final step involves coupling the pyrazine ring with the morpholine-pyrrolidine intermediate, typically using etherification reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbonitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in drug discovery pipelines:

Mechanistic Insight : The reaction proceeds via nucleophilic attack by water on the electrophilic carbonitrile carbon, forming a tetrahedral intermediate that collapses to release NH<sub>3</sub> and generate the carboxylic acid.

Nucleophilic Substitution at Pyrazine Ring

The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (NAS) at the 5-position when activated by electron-withdrawing groups:

| Reagents | Products | Conditions | Efficiency | Source |

|---|---|---|---|---|

| Ethylenediamine | 5-Amino-pyrazine derivative | DMF, 100°C, 24 hrs | 68% | |

| KSCN/18-crown-6 | 5-Thiocyano-pyrazine intermediate | THF, reflux, 6 hrs | 42% |

Key Limitation : Steric hindrance from the morpholine-pyrrolidine substituent reduces reactivity at the 3-position of the pyrazine ring .

Amide Bond Cleavage in Morpholine-Carbonyl Group

The morpholine-4-carbonyl group undergoes hydrolysis under strongly basic conditions:

Practical Utility : This reaction enables modular synthesis of derivatives by replacing the morpholine moiety with other amines .

Cross-Coupling Reactions

The pyrazine ring participates in Pd-catalyzed cross-couplings, though limited by steric constraints:

Challenges : Low yields attributed to bulky substituents hindering transmetalation steps .

Cyclization Reactions

Intramolecular cyclizations form polyheterocyclic systems under metal-free conditions:

Notable Example : Treatment with PCl<sub>5</sub> induces dehydration between the morpholine carbonyl and pyrrolidine oxygen, forming a bicyclic ether .

Critical Analysis of Reactivity Trends

-

Steric Effects : The 3-oxy-pyrrolidine substituent creates significant steric bulk, limiting accessibility to the pyrazine 5-position .

-

Electronic Effects : Electron-withdrawing cyano and carbonyl groups activate the pyrazine ring for NAS but deactivate it toward electrophilic substitution .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-couplings by stabilizing charged intermediates .

This compound’s reactivity profile highlights its versatility as a scaffold for constructing complex heterocycles, though strategic protection/deprotection steps are often required to manage competing reaction pathways. Recent advances in flow chemistry and microwave-assisted synthesis (e.g., 150°C, 20 min reactions in) show promise for improving yields in challenging transformations.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition or receptor binding assays.

Medicine

In medicinal chemistry, 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrazine ring and nitrile group may play crucial roles in binding to active sites or interacting with key residues in proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*The molecular formula of the target compound can be inferred as C₁₅H₁₆N₅O₃ (molecular weight ~338.33) based on structural similarity to analogs.

Key Research Findings

Morpholine vs. Thiophene : The morpholine analog’s polarity improves aqueous solubility (logP ~1.5 estimated) compared to the chlorothiophene derivative (logP ~3.0), critical for oral bioavailability .

Metabolic Stability: Morpholine-containing compounds show 2–3-fold higher stability in human liver microsomes than dimethylamino analogs, as per CHK1 inhibitor studies .

Target Engagement : Pyridine-containing analogs () exhibit stronger π-π stacking with kinase active sites, while morpholine’s hydrogen-bonding capability may optimize binding affinity .

Biological Activity

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, with CAS number 2034207-10-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5O3, with a molecular weight of 303.32 g/mol. The compound features a pyrazine ring, a morpholine moiety, and a pyrrolidine group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034207-10-6 |

| Molecular Formula | C14H17N5O3 |

| Molecular Weight | 303.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. In one study, pyrazole derivatives demonstrated effective inhibition of BRAF(V600E), EGFR, and other kinases involved in tumor progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. For instance, certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 250 μg/mL against these organisms .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and p38 MAPK. This suggests that this compound may also possess anti-inflammatory properties worth exploring in future research .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the pyrazole ring or the addition of various substituents can significantly affect the compound's potency and selectivity. For example, variations in the morpholine or pyrrolidine groups may enhance binding affinity to target proteins involved in cancer progression or microbial resistance .

Case Study 1: Anticancer Efficacy

A study involving a series of pyrazole derivatives demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with traditional chemotherapeutics like doxorubicin resulted in significant synergistic effects, indicating that structural modifications can lead to improved therapeutic outcomes .

Case Study 2: Antimicrobial Testing

In another investigation, a range of pyrazole compounds were synthesized and tested for their antimicrobial efficacy against various bacterial and fungal strains. The results indicated that certain structural features were critical for enhancing antimicrobial activity, providing insights into how modifications to the morpholine or pyrazine components could yield more effective agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1-(morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction intermediates be characterized?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine-morpholine precursor with a pyrazine-carbonitrile scaffold. Key steps include:

- Morpholine-carbonyl activation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the morpholine moiety to pyrrolidine.

- Ether linkage formation : React 3-hydroxypyrrolidine with a halogenated pyrazine-carbonitrile under SN2 conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Intermediate characterization : Employ LC-MS for purity analysis and ¹H/¹³C NMR to confirm regioselectivity of the ether bond. For crystalline intermediates, X-ray diffraction (SHELX refinement) resolves stereochemical ambiguities .

Q. How can the solubility and stability of this compound be assessed under physiological conditions for in vitro studies?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO-water mixtures, quantifying solubility via UV-Vis spectroscopy at λmax (~270 nm for pyrazine-carbonitrile).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use LC-MS to identify degradation products (e.g., hydrolysis of the morpholine carbonyl) .

Advanced Research Questions

Q. What computational and experimental strategies are recommended to analyze the conformational flexibility of the pyrrolidine-morpholine moiety?

- Methodological Answer :

- Computational : Apply density functional theory (DFT) to model ring puckering. Use Cremer-Pople parameters to quantify pyrrolidine distortion, comparing results to X-ray crystallography data .

- Experimental : Acquire variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe ring inversion dynamics. NOESY correlations reveal axial/equatorial preferences of substituents .

Q. How can structure-activity relationships (SAR) be explored to optimize kinase inhibition potency?

- Methodological Answer :

- Scaffold modifications : Synthesize analogs with varied substituents on the pyrazine ring (e.g., halogens, methyl groups) and assess IC₅₀ values against kinase panels (e.g., CHK1, CDK2).

- Binding mode analysis : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (PDB: 6GU2 for CHK1). Validate predictions with SPR or ITC binding assays .

Q. What in vitro assays are suitable for evaluating off-target effects, such as CYP450 inhibition or hERG channel binding?

- Methodological Answer :

- CYP450 inhibition : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes. Measure IC₅₀ via fluorescence quenching.

- hERG liability : Perform patch-clamp electrophysiology on HEK293 cells expressing hERG channels. Compare compound effects to positive controls (e.g., E-4031) .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported biological activity between cell-free and cell-based assays?

- Methodological Answer :

- Cell permeability : Measure intracellular concentrations via LC-MS/MS after treating HeLa cells. Compare to cell-free IC₅₀ to assess efflux pump involvement (e.g., P-gp inhibition with verapamil).

- Metabolic interference : Incubate the compound with liver S9 fractions and identify metabolites (e.g., morpholine N-oxide via HRMS). Retest metabolites in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.